4-Chloro-5-methoxyquinazoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

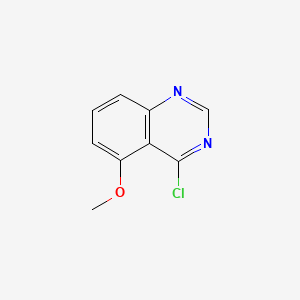

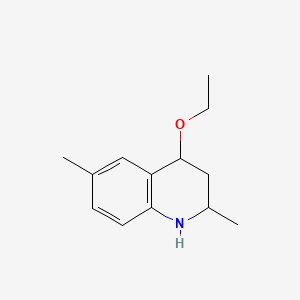

4-Chloro-5-methoxyquinazoline is a chemical compound with the CAS Number: 179246-14-1. It has a molecular weight of 194.62 and is a powder in physical form . The IUPAC name for this compound is 4-chloro-5-methoxyquinazoline .

Synthesis Analysis

Quinazolines are a class of nitrogen-containing heterocyclic compounds with broad-spectrum of pharmacological activities . Transition-metal-catalyzed reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals . These reactions provide new entries into pharmaceutical ingredients of continuously increasing complexity .

Molecular Structure Analysis

The molecular formula of 4-Chloro-5-methoxyquinazoline is C9H7ClN2O . The InChI code for this compound is 1S/C9H7ClN2O/c1-13-7-4-2-3-6-8 (7)9 (10)12-5-11-6/h2-5H,1H3 .

Chemical Reactions Analysis

Quinazoline derivatives have drawn immense attention in the synthesis and bioactivities research . They are known to undergo a variety of chemical reactions, including aza-reactions, microwave-assisted reactions, metal-mediated reactions, ultrasound-promoted reactions, and phase-transfer catalysis reactions .

Physical And Chemical Properties Analysis

4-Chloro-5-methoxyquinazoline is a powder with a melting point of 113-114°C .

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

Quinazolines, including 4-Chloro-5-methoxyquinazoline, have attracted attention in medicinal chemistry due to their diverse biological activities. Researchers explore their potential as drug candidates for various diseases. Some areas of interest include:

- Anticancer Agents : Quinazolines have shown promise as inhibitors of kinases involved in cancer cell proliferation . Further studies could explore the specific anticancer potential of 4-Chloro-5-methoxyquinazoline.

Metal-Catalyzed Cross-Coupling Reactions

Organic chemists utilize quinazolines as substrates in metal-catalyzed cross-coupling reactions. These reactions allow the construction of complex molecules by combining different fragments. Researchers investigate the synthesis of novel polysubstituted derivatives using halogenated quinazolines, including 4-Chloro-5-methoxyquinazoline .

Safety And Hazards

Direcciones Futuras

While specific future directions for 4-Chloro-5-methoxyquinazoline are not mentioned in the search results, the field of medicinal chemistry continues to explore the potential of quinazoline derivatives for various therapeutic applications . The development of novel therapeutics based on these compounds presents opportunities for future research .

Propiedades

IUPAC Name |

4-chloro-5-methoxyquinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-13-7-4-2-3-6-8(7)9(10)12-5-11-6/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKJXAHJHTGXCOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=NC=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10702240 |

Source

|

| Record name | 4-Chloro-5-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10702240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-5-methoxyquinazoline | |

CAS RN |

179246-14-1 |

Source

|

| Record name | 4-Chloro-5-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10702240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.1]hepta-2,5-diene, 2,3-diethynyl- (9CI)](/img/no-structure.png)

![2-(Tert-butyl)-6-methoxybenzo[d]thiazole](/img/structure/B576127.png)

![Disodium;[4-[bis[4-(dimethylamino)phenyl]methyl]-2-(sulfonatomethyl)phenyl]methanesulfonate](/img/structure/B576135.png)

![3-Oxa-7,8-diazatricyclo[4.2.1.0~2,5~]nonane](/img/structure/B576137.png)